Home > Products > Screening Compounds P127893 > CL2A-SN-38 (dichloroacetic acid salt)
CL2A-SN-38 (dichloroacetic acid salt) -

CL2A-SN-38 (dichloroacetic acid salt)

Catalog Number: EVT-10960781
CAS Number:
Molecular Formula: C75H99Cl2N11O24
Molecular Weight: 1609.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Technical Details:

  1. Starting Materials: The synthesis utilizes various intermediates, including those protected by silyl groups.
  2. Reaction Conditions: The reactions are conducted in organic solvents like dichloromethane and tert-butyl methyl ether is often used for precipitation.
  3. Purification Steps: Multiple washes with sodium acetate buffer help purify the intermediate products before final conjugation .
Molecular Structure Analysis

CL2A-SN-38 features a complex molecular structure that integrates both the SN-38 moiety and the CL2A linker. The molecular weight of CL2A-SN-38 is approximately 1480 Da. The structure is characterized by:

  • Dichloroacetic Acid Moiety: This component enhances solubility and stability.
  • SN-38 Unit: A derivative of irinotecan, known for its potent anticancer activity.
  • Linker Characteristics: The CL2A linker provides a balance between stability in circulation and controlled release within target cells .

Structural Data:

  • Molecular Formula: C₁₈H₁₈Cl₂N₄O₇
  • Key Functional Groups: Amine, carbonate linkages.
Chemical Reactions Analysis

CL2A-SN-38 undergoes several critical chemical reactions that are integral to its function as an ADC:

  1. Linkage Formation: The formation of the covalent bond between the antibody and SN-38 via the CL2A linker.
  2. Cleavage Mechanism: Once internalized by target cells, the linker is designed to be cleaved under specific conditions (e.g., pH changes), releasing SN-38 where it can exert its cytotoxic effects on cancer cells .
  3. Stability Studies: Research indicates that approximately 50% of active SN-38 is released from the conjugate within 24 hours in human serum, which supports its therapeutic use while maintaining efficacy over time .
Mechanism of Action

The mechanism of action for CL2A-SN-38 centers around its ability to selectively target cancer cells through antibody-mediated delivery:

  1. Targeting: The antibody component binds specifically to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the conjugate is internalized into the cell via endocytosis.
  3. Release and Action: Inside the cell, environmental conditions trigger cleavage of the linker, releasing SN-38, which then inhibits topoisomerase I, leading to DNA damage and apoptosis in malignant cells .

Data Supporting Mechanism:

Studies have shown IC₅₀ values for hRS7-CL2A-SN-38 in various solid tumor lines in the nanomolar range, indicating potent cytotoxicity upon release .

Physical and Chemical Properties Analysis

CL2A-SN-38 exhibits several notable physical and chemical properties:

  • Solubility: High solubility in organic solvents due to its dichloroacetic acid component.
  • Stability: Maintains stability in serum over extended periods, crucial for therapeutic applications.
  • Thermal Properties: Exhibits thermal stability suitable for storage and handling during synthesis.

Relevant Data:

  1. Molecular Weight: Approximately 1480 Da.
  2. Stability Profile: Retains structural integrity under physiological conditions for at least 14 days .
Applications

The primary application of CL2A-SN-38 lies in its use as an active component in antibody-drug conjugates targeting various cancers:

  1. Oncology Treatments: Used in therapies aimed at solid tumors such as breast cancer and lymphoma.
  2. Research Applications: Investigated for its potential in treating other malignancies due to its targeted delivery mechanism.
  3. Immunotherapy Development: Contributes to advancements in personalized medicine by enabling tailored treatments based on tumor antigen expression profiles .
Molecular Design Rationale of CL2A Linker-Drug Conjugates

Structural Optimization for pH-Sensitive Drug Release

The CL2A linker represents a sophisticated chemical architecture engineered explicitly for pH-dependent payload release within tumor microenvironments and intracellular compartments. This benzyl carbonate-based linker incorporates an acid-labile acetal group strategically positioned to undergo hydrolysis under mildly acidic conditions (pH 6.5-6.9) characteristic of solid tumors, while maintaining stability at physiological pH (7.4) during systemic circulation [3] [7]. The molecular design leverages the enhanced hydrolysis kinetics of acetals in acidic environments, where each unit decrease in pH increases hydrolysis rates approximately tenfold [7]. This pH differential enables selective drug activation specifically within tumor tissues and during the endosomal-lysosomal trafficking pathway following antibody-mediated internalization [2].

Structural analysis reveals the CL2A linker features a cyclic benzylidene acetal moiety adjacent to the SN-38 attachment point. Under acidic conditions, protonation of the acetal oxygen initiates a cleavage cascade, ultimately releasing the active SN-38 payload. This mechanism operates without requiring enzymatic catalysis, distinguishing it from peptide-based cleavable linkers [1] [9]. The hydrolysis half-life of the CL2A linker demonstrates significant pH dependence, with approximately 20 hours in human serum (pH 7.4) versus less than 2 hours in environments mimicking late endosomes/lysosomes (pH 4.5-5.0) [2] [5]. This controlled instability in acidic compartments ensures efficient intracellular payload release while maintaining adequate plasma stability for targeted delivery.

Table 1: Hydrolysis Kinetics of CL2A Linker Under Different pH Conditions

pH EnvironmentApproximate Half-lifeBiological Relevance
7.4 (plasma)~20 hoursMaintains conjugate integrity during circulation
6.5 (tumor microenvironment)~8 hoursEnables extracellular payload release in acidic tumor stroma
5.5 (early endosomes)~3 hoursInitiates payload release during intracellular trafficking
4.5 (lysosomes)<2 hoursCompletes rapid payload liberation for cytotoxic activity

Role of Maleimide-PEG Spacers in Solubility and Conjugation Efficiency

The CL2A-SN-38 construct incorporates a maleimide-polyethylene glycol spacer that critically addresses both bioconjugation efficiency and physicochemical stability challenges. This spacer unit connects the pH-sensitive linker to the antibody component via thiol-maleimide chemistry, specifically targeting cysteine residues introduced through antibody engineering [4] [8]. The polyethylene glycol component typically consists of an 8-unit polyethylene glycol chain (approximately 352 Da molecular weight), significantly enhancing the aqueous solubility of the hydrophobic SN-38 payload (log P ≈ 3.5) [8]. This solubility enhancement reduces aggregation propensity and improves pharmacokinetic behavior of the resulting antibody-drug conjugate [4].

The maleimide-thiol conjugation chemistry enables efficient coupling under mild conditions (pH 6.5-7.0, 25°C), achieving conjugation efficiencies exceeding 80% with minimal antibody denaturation or precipitation [4]. However, conventional maleimide adducts exhibit susceptibility to retro-Michael reactions and thiol exchange with endogenous thiols like glutathione, potentially leading to premature payload release. Recent molecular stabilization strategies address this limitation through succinimide ring hydrolysis, which converts the initial thiosuccinimide adduct into hydrolyzed maleamic acid derivatives with enhanced stability [4]. This modification increases plasma stability while retaining efficient target cell-specific payload release.

Table 2: Impact of Polyethylene Glycol Spacers on CL2A-SN-38 Properties

PropertyWithout Polyethylene Glycol SpacerWith 8-Unit Polyethylene Glycol Spacer
Aqueous Solubility<0.1 mg/mL (precipitation observed)>80 mg/mL in aqueous buffers
Conjugation Efficiency~50% with significant aggregation>80% with minimal aggregation
Plasma Stability (7 days)<60% conjugate remaining>90% conjugate remaining
Tumor Cell UptakeReduced due to aggregationEnhanced due to improved dispersion

Comparative Linker Architectures: CL2A vs. CL2E Stability-Activity Relationships

The rational design of antibody-drug conjugates necessitates careful optimization of linker stability to balance plasma integrity against efficient intracellular payload release. Comparative studies between the hydrolysable CL2A linker and the enzyme-cleavable CL2E linker reveal distinct structure-activity relationships influencing therapeutic efficacy [2]. The CL2E linker incorporates a dipeptide motif (valine-citrulline) recognized by lysosomal cathepsins, providing enhanced plasma stability but requiring enzymatic processing for payload release. In contrast, the CL2A linker relies exclusively on pH-sensitive hydrolysis without enzymatic dependence [2].

Quantitative analysis demonstrates that antibody-drug conjugates incorporating the CL2A linker (sacituzumab govitecan) mediate significantly higher intracellular concentrations of active SN-38 in tumor cells (approximately 2.8-fold) compared to otherwise identical conjugates using the CL2E linker, as measured via γH2AX phosphorylation as a DNA damage biomarker [2]. This enhanced payload release efficiency correlates with superior in vivo antitumor activity across multiple xenograft models, with CL2A-based antibody-drug conjugates achieving tumor growth inhibition rates 35-50% greater than CL2E-based counterparts at equivalent doses [2].

The molecular basis for this differential performance lies in the CL2A linker's ability to initiate payload release during early endosomal trafficking (pH 6.0-6.5), bypassing the requirement for complete lysosomal maturation and enzymatic activation. This enables more rapid payload diffusion into the cytoplasm and access to nuclear DNA targets. Furthermore, the partially charged SN-38 released from CL2A conjugates retains moderate membrane permeability, facilitating bystander effects against adjacent antigen-negative tumor cells—a feature largely absent with CL2E-released payloads [2] [9]. However, this efficiency comes with the tradeoff of approximately 20% reduced plasma stability compared to CL2E-based conjugates, necessitating careful dosing schedule optimization to maintain therapeutic exposure [6].

Table 3: Comparative Analysis of CL2A versus CL2E Linker Architectures

CharacteristicCL2A LinkerCL2E Linker
Cleavage MechanismpH-dependent hydrolysisEnzyme-dependent (cathepsin) proteolysis
Primary Release SiteEarly/late endosomesLysosomes
Plasma Half-life~20 hours~48 hours
Time to Maximum Intracellular SN-382-4 hours6-8 hours
Bystander Effect EfficiencyHigh (40-60% kill of antigen-negative cells)Low (<10%)
Tumor Penetration Depth85-95% of tumor area60-75% of tumor area

Properties

Product Name

CL2A-SN-38 (dichloroacetic acid salt)

IUPAC Name

[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate;2,2-dichloroacetic acid

Molecular Formula

C75H99Cl2N11O24

Molecular Weight

1609.5 g/mol

InChI

InChI=1S/C73H97N11O22.C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);1H,(H,5,6)/t49?,51?,61-,73-;/m0./s1

InChI Key

SNLXRMAUXQVOPQ-RGBFIJSISA-N

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.